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molecular formula C9H11ClN4 B2443976 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 93608-69-6

5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2443976
M. Wt: 210.67
InChI Key: SMOUGYDUFWHMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04604339

Procedure details

The mixture of 20 g of 4-hydroxy-6-t-butyl-1,3,3a,7-tetraazaindene and 80 ml of phosphorus oxychloride was refluxed over an oil bath at 140° to 150° C. for 3 to 4 hours. Excess phosphorus oxychloride was distilled away under reduced pressure and then the reaction mixture was poured into ice water. The product was extracted with methylene chloride, and dried over anhydrous sodium sulfate. Upon distilling off the methylene chloride, pale yellow crystal in yield of 16 g was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[N:3]2[C:7]([N:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)=[N:6][CH:5]=[N:4]2.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:2]1[N:3]2[C:7]([N:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)=[N:6][CH:5]=[N:4]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC=1N2N=CN=C2N=C(C1)C(C)(C)C
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed over an oil bath at 140° to 150° C. for 3 to 4 hours
Duration
3.5 (± 0.5) h
DISTILLATION
Type
DISTILLATION
Details
Excess phosphorus oxychloride was distilled away under reduced pressure
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Upon distilling off the methylene chloride, pale yellow crystal in yield of 16 g
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
ClC=1N2N=CN=C2N=C(C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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